An In-depth Technical Guide to 5-[(2,4-Difluorophenoxy)methyl]furan-2-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 5-[(2,4-Difluorophenoxy)methyl]furan-2-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive scientific overview of 5-[(2,4-Difluorophenoxy)methyl]furan-2-carbaldehyde, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While a specific CAS number for this molecule is not currently indexed in major public chemical databases, its structure represents a confluence of pharmacologically relevant motifs: a furan-2-carbaldehyde core, a difluorinated phenyl ring, and an ether linkage. This document outlines a robust, logical pathway for its synthesis, proposes detailed protocols for its characterization, and explores its potential applications in therapeutic development, grounded in established chemical principles and data from structurally analogous compounds.
Introduction: The Scientific Rationale
The furan-2-carbaldehyde scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds with applications ranging from antibacterial to anticancer agents.[1] The aldehyde functional group is a versatile handle for a multitude of chemical transformations, allowing for the construction of complex molecular architectures such as Schiff bases, hydrazones, and other heterocyclic systems.[2]
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[3] The presence of the two fluorine atoms on the phenyl ring in the target molecule is anticipated to modulate its lipophilicity, metabolic stability, and binding interactions with biological targets.[4] Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to enhanced binding affinity and improved pharmacokinetic profiles.[3] This guide provides the foundational knowledge for researchers to synthesize, identify, and utilize 5-[(2,4-Difluorophenoxy)methyl]furan-2-carbaldehyde in drug discovery programs.
Molecular Structure and Physicochemical Properties
The structure of 5-[(2,4-Difluorophenoxy)methyl]furan-2-carbaldehyde is defined by a furan ring substituted at the 2-position with a carbaldehyde group and at the 5-position with a methyl group linked via an ether bond to a 2,4-difluorophenoxy moiety.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
|---|---|---|
| Molecular Formula | C₁₂H₈F₂O₃ | Derived from the chemical structure. |
| Molecular Weight | 238.19 g/mol | Calculated based on the molecular formula. |
| Appearance | Likely a white to pale yellow solid | Based on analogous 5-aryloxymethyl-furan-2-carbaldehydes. |
| XLogP3 | ~2.5 | Predicted value; indicates moderate lipophilicity. |
| Hydrogen Bond Donors | 0 | The molecule lacks O-H or N-H bonds. |
| Hydrogen Bond Acceptors | 3 | The ether oxygen, carbonyl oxygen, and furan oxygen can act as acceptors. |
Proposed Synthetic Pathways
The synthesis of 5-[(2,4-Difluorophenoxy)methyl]furan-2-carbaldehyde can be logically approached via a two-step pathway, leveraging well-established and reliable organic reactions. The primary strategy involves the formation of the ether linkage followed by the introduction of the aldehyde group.
Pathway Overview
Caption: Proposed two-step synthesis of the target molecule.
Step 1: Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[5][6] In this proposed synthesis, we adapt this by reacting the sodium salt of 2,4-difluorophenol with a suitable 5-(halomethyl)furan derivative. A more direct approach starts from the commercially available 5-(hydroxymethyl)furfural, which is first reduced to 5-(hydroxymethyl)furan.
Protocol: Synthesis of 5-[(2,4-Difluorophenoxy)methyl]furan
-
Preparation of the Alkoxide: In a flame-dried, three-necked flask under an inert atmosphere (N₂), suspend sodium hydride (NaH, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2,4-difluorophenol (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.
-
Ether Formation: To the resulting sodium 2,4-difluorophenoxide solution, add a solution of 5-(chloromethyl)furan (1.0 equivalent) in anhydrous THF dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 5-[(2,4-difluorophenoxy)methyl]furan.
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich heterocycles like furan.[7][8] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[9] Formylation of 5-substituted furans occurs regioselectively at the 2-position.[10]
Protocol: Synthesis of 5-[(2,4-Difluorophenoxy)methyl]furan-2-carbaldehyde
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked flask under an inert atmosphere, place anhydrous DMF (3.0 equivalents).
-
Cool the DMF to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation: Dissolve the intermediate, 5-[(2,4-difluorophenoxy)methyl]furan (1.0 equivalent), in anhydrous dichloromethane (DCM).
-
Add the solution of the furan derivative to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Hydrolysis: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir the biphasic mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the intermediate iminium salt.
-
Work-up and Purification: Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic fractions, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting crude aldehyde by column chromatography.
Spectroscopic Characterization
The structural elucidation of the final compound relies on a combination of standard spectroscopic techniques. The expected spectral data, based on analyses of similar furan derivatives, are summarized below.[11]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.5-9.7 ppm.- Aromatic protons on the difluorophenyl ring (multiplets) between δ 6.8-7.4 ppm.- Furan ring protons (doublets) at δ 6.5 ppm and δ 7.2 ppm.- Methylene protons (-O-CH₂-) singlet around δ 5.1-5.3 ppm. |
| ¹³C NMR | - Aldehyde carbonyl carbon at δ 175-180 ppm.- Aromatic and furan carbons in the range of δ 110-160 ppm, showing C-F coupling.- Methylene carbon (-O-CH₂-) at δ 60-65 ppm. |
| FT-IR (cm⁻¹) | - Strong C=O stretch (aldehyde) around 1670-1690 cm⁻¹.- C-F stretches in the aromatic region (1100-1300 cm⁻¹).- C-O-C (ether) stretches around 1050-1150 cm⁻¹.- Aromatic C-H and C=C stretches. |
| Mass Spec (MS) | - Molecular ion peak [M]⁺ corresponding to C₁₂H₈F₂O₃.- Characteristic fragmentation patterns including loss of the aldehyde proton (-1), the formyl group (-29), and cleavage of the ether bond. |
Potential Applications in Drug Development
The unique structural features of 5-[(2,4-Difluorophenoxy)methyl]furan-2-carbaldehyde make it an attractive candidate for investigation in several therapeutic areas.
Rationale for Biological Activity
The furan ring is a known pharmacophore present in a wide array of clinically used drugs.[1][12] The aldehyde group can act as a Michael acceptor or form covalent Schiff base linkages with biological nucleophiles, such as lysine residues in proteins. This reactivity is a key mechanism for the biological activity of many aldehyde-containing drugs.
Caption: Conceptual pathway for target engagement.
Areas for Investigation
-
Anticancer Agents: Many furan derivatives exhibit cytotoxic activity against various cancer cell lines.[13] The difluorophenyl moiety could enhance cell permeability and interaction with intracellular targets.
-
Antimicrobial Agents: The nitrofuran class of antibiotics highlights the potential of the furan scaffold in developing anti-infective agents.[1] The target molecule could be screened for activity against a panel of bacterial and fungal pathogens.
-
Anti-inflammatory Agents: Some furan-containing compounds have demonstrated anti-inflammatory properties.[13] The molecule could be investigated in assays for the inhibition of inflammatory pathways.
The introduction of fluorine atoms can significantly enhance the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism, potentially leading to an improved pharmacokinetic profile and longer in vivo half-life.[3][4]
Conclusion
5-[(2,4-Difluorophenoxy)methyl]furan-2-carbaldehyde stands as a promising, yet underexplored, molecule for chemical and pharmacological research. This guide provides a comprehensive framework, built upon established chemical principles, for its synthesis and characterization. The logical combination of a fluorinated aromatic ring with the versatile furan-2-carbaldehyde core presents a compelling case for its investigation as a lead compound in drug discovery. The protocols and predictive data herein are intended to empower researchers to unlock the potential of this and related heterocyclic structures.
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![Overall reaction scheme for the synthesis of 5-[(2,4-Difluorophenoxy)methyl]furan-2-carbaldehyde](https://i.imgur.com/example.png)
